(-)-12-Fluorocalanolide B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
183791-88-0 |
|---|---|
Molecular Formula |
C22H25FO4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(16S,17S,18S)-18-fluoro-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H25FO4/c1-6-7-13-10-15(24)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(23)11(2)12(3)25-19/h8-12,18H,6-7H2,1-5H3/t11-,12-,18-/m0/s1 |
InChI Key |
QOFZWMRYJKRWMH-PZROIBLQSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)F |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)F |
Origin of Product |
United States |
Isolation and Semisynthetic Derivatization of 12 Fluorocalanolide B Precursors
Isolation of Parent Calanolide (B8761490) B from Natural Sources
Calanolide B, also known as costatolide, is a tetracyclic dipyranocoumarin found in specific species of the genus Calophyllum. nih.gov Its isolation is a multi-step process that begins with the careful identification and collection of plant material and culminates in its purification through advanced chromatographic methods.
The discovery of calanolides is a direct result of large-scale bioprospecting initiatives. The National Cancer Institute (NCI) of the United States initiated a significant screening program in the late 1980s, testing thousands of plant extracts for potential anti-HIV activity. nih.gov It was through this bioassay-guided fractionation that an extract from the tree Calophyllum lanigerum, collected in Sarawak, Malaysia, was identified as having potent activity against the human immunodeficiency virus (HIV). researchgate.net
Subsequent phytochemical investigations of various Calophyllum species, including C. teysmannii, also revealed the presence of these bioactive coumarins. nih.gov Screening methodologies are crucial in the initial stages to detect the presence of target compounds in crude extracts. These methods typically involve a combination of chemical tests and chromatographic analyses.
Preliminary screening of methanolic extracts from Calophyllum species often reveals the presence of several classes of secondary metabolites. nih.gov Standard chemical tests are used to identify these compound classes, as summarized in the table below.
Table 1: Phytochemical Screening of Calophyllum Species Extracts
| Phytochemical Class | Detection Method | Presence in Calophyllum |
|---|---|---|
| Coumarins | UV fluorescence, specific color reactions | Abundant |
| Xanthones | Color reactions (e.g., with FeCl₃) | Present |
| Triterpenes | Liebermann-Burchard test | Present |
| Steroids | Salkowski test | Present |
| Flavonoids | Shinoda test | Present |
| Tannins | Gelatin test | Present |
| Saponins | Frothing test | Often present |
These initial tests provide a qualitative profile of the extract, guiding the subsequent, more rigorous isolation procedures for compounds like Calanolide B. researchgate.netmdpi.com
Once an extract shows promise, the complex task of isolating the individual bioactive compounds begins. The isolation of Calanolide B from the crude organic extract of Calophyllum plant material involves a series of chromatographic steps designed to separate compounds based on their physical and chemical properties, such as polarity and size. googleapis.com
The typical purification process is as follows:
Initial Extraction and Partitioning : Dried and ground plant material (often leaves, twigs, or latex) is extracted with a solvent mixture, such as dichloromethane/methanol. nih.gov This crude extract is then subjected to solvent-solvent partitioning to separate compounds into broad polarity classes. The calanolides are concentrated in the less polar fractions (e.g., n-hexane or carbon tetrachloride). nih.govgoogleapis.com
Vacuum Liquid Chromatography (VLC) or Column Chromatography : The active, non-polar fraction is first subjected to VLC or open column chromatography over silica gel. nih.gov This technique separates the mixture into several simpler fractions by eluting with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing polarity with ethyl acetate. nih.gov
High-Performance Liquid Chromatography (HPLC) : The fractions containing the target calanolides are further purified using HPLC. googleapis.com Both normal-phase and reversed-phase columns may be used to achieve high purity. nih.gov For instance, a C18 reversed-phase column with a mobile phase of acetonitrile and water can be effective for final purification. researchgate.net The process is monitored by UV detection, as coumarins exhibit strong UV absorbance.
This multi-step chromatographic process is essential for obtaining Calanolide B in a highly purified form, suitable for use as a starting material in semisynthesis.
Strategic Design of Fluorinated Calanolide Analogues
The decision to synthesize fluorinated analogues of natural products like Calanolide B is a strategic one in medicinal chemistry, driven by the unique and often beneficial properties of the fluorine atom. hovione.com The introduction of fluorine can profoundly alter a molecule's biological profile by modulating its physicochemical properties. cambridgemedchemconsulting.com
The primary strategy involves the principle of bioisosterism , where one atom or functional group is replaced by another with similar steric or electronic properties to enhance desired attributes without significantly disrupting the molecule's ability to interact with its biological target. u-tokyo.ac.jpslideshare.net In the case of (-)-12-Fluorocalanolide B, the hydroxyl (-OH) group at the C-12 position of Calanolide B is replaced by a fluorine (-F) atom.
Table 2: Bioisosteric Properties of -H, -OH, and -F Groups
| Property | Hydrogen (-H) | Hydroxyl (-OH) | Fluorine (-F) |
|---|---|---|---|
| Van der Waals Radius (Å) | 1.20 | 1.52 | 1.47 |
| Electronegativity (Pauling) | 2.20 | 3.44 | 3.98 |
| Hydrogen Bonding | None | Donor & Acceptor | Acceptor only |
| Metabolic Stability | Susceptible to oxidation | Susceptible to oxidation/conjugation | C-F bond is very stable |
The rationale for this specific modification includes:
Enhanced Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen or carbon-oxygen bond. cambridgemedchemconsulting.com Replacing the C-12 hydroxyl group, a potential site for metabolic oxidation or conjugation, with fluorine can block this metabolic pathway, potentially increasing the compound's half-life and bioavailability. hovione.com
Modulation of Binding Affinity : Fluorine is the most electronegative element, and its introduction can alter the electronic distribution of the molecule. nih.gov This can change the molecule's interaction with its target protein, such as HIV reverse transcriptase. The fluorine atom can act as a hydrogen bond acceptor but not a donor, which provides a different binding profile compared to the hydroxyl group it replaces. nih.gov
Increased Lipophilicity : Replacing a polar hydroxyl group with a less polar fluorine atom can increase the molecule's lipophilicity. This may enhance its ability to cross biological membranes, such as the blood-brain barrier, which is a known sanctuary site for HIV.
Structure-activity relationship (SAR) studies on calanolides have shown that the C-12 position is critical for activity. Modifications at this site, such as oxidation to a ketone or conversion to a methoxy group, have been investigated to understand the structural requirements for biological function, making it a logical position to explore fluorination. nih.govnih.gov
Semisynthetic Routes to this compound
The key challenge in the synthesis is to achieve regioselective fluorination at the C-12 position. Since the C-12 hydroxyl is the only alcohol group on the dihydropyran ring (Ring C) of Calanolide B, reactions that specifically target alcohols are inherently regioselective in this context. nih.gov
A primary method for this transformation is deoxofluorination , which directly converts an alcohol to a fluoride. This can be accomplished using various modern fluorinating reagents. A plausible and effective route involves the use of an aminodifluorosulfurane, such as diethylaminosulfur trifluoride (DAST) or its more thermally stable successor, Deoxo-Fluor® .
The proposed reaction mechanism is as follows:
Activation of the Hydroxyl Group : The oxygen atom of the C-12 hydroxyl group on Calanolide B attacks the sulfur atom of the DAST reagent.
Formation of a Fluorosulfite Intermediate : This step forms an intermediate alkoxyaminosulfur difluoride, with the release of a fluoride ion.
Nucleophilic Substitution : The fluoride ion then attacks the C-12 carbon in an Sₙ2-type reaction. This backside attack displaces the fluorosulfite leaving group and results in the inversion of stereochemistry at the C-12 center.
This Sₙ2 mechanism is crucial as it dictates the stereochemical outcome of the final product. The stereochemistry of the parent Calanolide B at C-10 and C-11 influences the accessibility of the C-12 position and the conformation of the transition state, thereby affecting reaction efficiency.
Achieving a high yield of the desired this compound while minimizing side products is critical. Optimization of the reaction conditions is an empirical process involving the systematic variation of several parameters.
Key parameters for optimization include:
Choice of Fluorinating Reagent : While DAST is effective, other reagents like Deoxo-Fluor® or PyFluor® might offer better yields, improved safety profiles, or milder reaction conditions.
Solvent : The reaction is typically carried out in aprotic, non-polar solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene to prevent unwanted side reactions with the solvent.
Temperature : Deoxofluorination reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the fluorinating agent and suppress the formation of elimination byproducts (alkenes), which are common side reactions when dehydrating secondary alcohols.
Reaction Time : The progress of the reaction would be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time for quenching the reaction to maximize product formation.
The following hypothetical table illustrates how a reaction optimization study might be structured.
Table 3: Hypothetical Optimization of the Fluorination of Calanolide B
| Entry | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield of Product (%) |
|---|---|---|---|---|---|
| 1 | DAST | DCM | -78 to 0 | 4 | 55 |
| 2 | DAST | THF | -78 to 0 | 4 | 62 |
| 3 | Deoxo-Fluor® | DCM | -78 to 25 | 3 | 75 |
| 4 | Deoxo-Fluor® | Toluene | 0 to 25 | 3 | 71 |
Through such systematic optimization, a robust and efficient protocol for the semisynthesis of this compound from its natural precursor can be established, enabling further investigation into its biological properties.
Total Synthesis of 12 Fluorocalanolide B
Retrosynthetic Analysis of the Tetracyclic Dipyranocoumarin Scaffold
A retrosynthetic analysis of (-)-12-Fluorocalanolide B breaks down the complex target molecule into simpler, achievable starting materials. The core structure is a tetracyclic dipyranocoumarin. nih.govresearchgate.net The primary disconnection strategy involves separating the tetracyclic system into two key fragments: a substituted coumarin (B35378) core and a fluorinated chromene side chain. This approach is common in the synthesis of related calanolide (B8761490) compounds.
The key disconnection points are typically the C-4 position of the coumarin ring and the ether linkage that forms the second pyran ring. This leads to a retrosynthetic pathway that identifies a 7-hydroxycoumarin derivative and a fluorinated citronellal-type fragment as the main building blocks. This convergent approach allows for the independent synthesis of these two complex fragments before their eventual coupling.
Key Retrosynthetic Disconnections:
[C4-C1'] Bond: Disconnection of the bond linking the chromene side chain to the coumarin nucleus.
Pyran Ring Formation: Cleavage of the ether bond in the dihydropyran ring attached to the coumarin.
This analysis simplifies the complex tetracyclic structure into more manageable synthetic targets, allowing for a focused approach on the construction of each piece.
Enantioselective Synthesis of Chiral Centers
The biological activity of calanolides is highly dependent on the specific stereochemistry at the chiral centers (C-10, C-11, and C-12) in the dihydropyran ring. nih.gov Therefore, establishing the correct absolute and relative stereochemistry is a critical aspect of the total synthesis.
Several strategies can be employed to achieve high enantioselectivity:
Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials that already contain one or more of the required stereocenters.
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions. For instance, asymmetric hydrogenation or dihydroxylation reactions can be used to set the stereochemistry of the hydroxyl and methyl groups on the side chain precursor. A quinine-catalyzed asymmetric intramolecular oxo-Michael addition has been reported as a key step in the enantioselective total synthesis of (+)-calanolide A, a strategy that could be adapted. researchgate.net
Chiral Auxiliaries: Temporarily attaching a chiral group to a precursor molecule to direct the stereochemical outcome of a reaction, followed by its removal. A Strecker reaction utilizing a chiral auxiliary like (R)-2-phenylglycinol is one such method used for synthesizing chiral centers. nih.gov
These methods allow for the precise construction of the desired enantiomer, which is essential for biological efficacy.
Key Fluorine Introduction Methodologies
Introducing a fluorine atom into a complex molecule like a calanolide requires specialized methods. The challenge lies in achieving regioselectivity (placing the fluorine at the C-12 position) without disrupting the rest of the sensitive molecular structure. rsc.org There are two primary strategies for incorporating the fluorine atom: using a fluorinated building block or applying a late-stage fluorination reaction. researchgate.net
Fluorinated Building Block Approach: This strategy involves synthesizing a key intermediate that already contains the C-F bond. For this compound, this would likely involve starting with a fluorinated version of a citronellal-type precursor. This approach can simplify purification later in the synthesis but requires the development of a synthetic route to the specific fluorinated starting material.
Late-Stage Fluorination: This method involves introducing the fluorine atom at a later stage of the synthesis onto a non-fluorinated, advanced intermediate. This can be more efficient if the precursor is more readily available. Modern electrophilic fluorinating reagents are often used for this purpose due to their selectivity and milder reaction conditions compared to older, more aggressive reagents like elemental fluorine. rsc.org
A comparison of common electrophilic fluorinating reagents is presented below.
| Reagent Name | Abbreviation | Typical Application |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates, silyl (B83357) enol ethers |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Electrophilic fluorination of a wide range of substrates, including C-H bonds rsc.org |
| N-Fluoropyridinium salts | NFPY | Electrophilic fluorination |
For the synthesis of this compound, a late-stage C-H fluorination at the C-12 position using a reagent like Selectfluor could be a viable, albeit challenging, strategy. rsc.org
Convergent and Linear Synthesis Approaches
Convergent Synthesis: This strategy involves synthesizing different fragments of the target molecule independently and then combining them in the final stages (A → B; C → D; then B + D → Target). wikipedia.orgscholarsresearchlibrary.com This approach is generally more efficient for complex molecules. nih.gov Key advantages include:
Flexibility: The synthesis of each fragment can be optimized independently.
Easier Purification: Intermediates are smaller and structurally simpler, which can facilitate purification.
For the synthesis of this compound, a convergent approach is highly advantageous. The separate synthesis of the 7-hydroxycoumarin core and the enantiomerically pure, fluorinated side chain, followed by their coupling, represents a more efficient and practical strategy. nih.gov
Stereochemical Control and Purity Assessment in Synthetic Protocols
Throughout the synthesis, rigorous control over stereochemistry and careful assessment of product purity are paramount.
Stereochemical Control is the process of directing chemical reactions to form a specific stereoisomer. For a molecule with multiple stereocenters like this compound, controlling the relative and absolute configuration is crucial. This can be achieved through various means:
Substrate Control: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. rsc.org
Reagent Control: Using chiral reagents, auxiliaries, or catalysts to favor the formation of one stereoisomer over another.
Protecting Groups: Strategic use of protecting groups can influence the conformation of a molecule, thereby directing the approach of reagents to a specific face.
Purity Assessment involves a suite of analytical techniques to confirm the identity, structure, and purity of the synthesized compounds at each step. For a chiral, fluorinated compound, a combination of methods is essential.
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation, confirmation of atom connectivity, and assessment of diastereomeric purity. ¹⁹F NMR is specifically used to confirm the presence and environment of the fluorine atom. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers to determine enantiomeric excess (e.e.) or enantiomeric purity. |
| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., carbonyls, hydroxyls). |
| Optical Rotation | Measurement of the rotation of plane-polarized light to characterize a chiral molecule. |
Confirming the absolute stereochemistry often requires unambiguous methods such as X-ray crystallography of a suitable crystalline derivative or by synthesizing the molecule from a starting material of known absolute configuration. nih.gov
Biosynthetic Investigations of Calanolide Pathways and Potential for Fluorine Incorporation
Elucidation of Precursor Metabolism (e.g., L-Phenylalanine to Umbelliferone)
The biosynthesis of calanolides originates from the phenylpropanoid pathway, a central metabolic route in plants for the synthesis of a wide array of natural products. The journey begins with the amino acid L-phenylalanine, which is converted into the key intermediate, umbelliferone (B1683723) (7-hydroxycoumarin), through a series of enzymatic reactions.
The initial step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . Following this, cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. The subsequent ortho-hydroxylation of p-coumaric acid is a critical step. The enzyme p-coumaroyl CoA 2'-hydroxylase (C2'H) is involved in this transformation. The pathway then proceeds through the formation of p-coumaroyl-CoA, catalyzed by 4-coumarate-CoA ligase (4CL) . The final steps to form umbelliferone involve a trans-cis isomerization of the side chain followed by lactonization, a reaction that can occur spontaneously.
Table 1: Key Enzymes in the Biosynthesis of Umbelliferone from L-Phenylalanine
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to form p-coumaric acid. |
| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA. |
| p-Coumaroyl CoA 2'-hydroxylase | C2'H | Catalyzes the ortho-hydroxylation of p-coumaroyl-CoA. |
Enzymatic Transformations in Calanolide (B8761490) B Biosynthesis
Following the formation of umbelliferone, the biosynthetic pathway to Calanolide B involves a series of complex enzymatic transformations that are not yet fully elucidated. However, plausible routes have been proposed based on the identification of related compounds in Calophyllum species. The reactions are generally believed to be mediated by cytochrome P450 monooxygenases and other non-P450 enzymes. nih.gov
Two potential pathways diverge from umbelliferone. One route may proceed through the formation of osthenol, while another could involve 5,7-dihydroxycoumarin. nih.gov These intermediates undergo further modifications, including prenylation, cyclization, and alkylation, to form the characteristic dipyranocoumarin core of calanolides. A key precursor for calanolides A, B, and C is thought to be formed from a 3-propyl-intermediate, which then undergoes a Wagner-Meerwein rearrangement. nih.gov The final conversion to the specific calanolides is likely facilitated by P450 monooxygenase enzymes. nih.gov Detailed knowledge of the specific enzymes involved in these later stages of calanolide biosynthesis is still in its early stages. nih.gov
Genetic Factors Governing Calanolide Production in Calophyllum Species
The production of calanolides is under genetic control, and research has focused on identifying the genes responsible for their biosynthesis in Calophyllum species, particularly Calophyllum brasiliense. Transcriptome sequencing of the leaves, stem, and roots of C. brasiliense has provided a valuable dataset for mining candidate genes involved in the calanolide biosynthetic pathway. researchgate.net
Through homology-based BLAST and phylogenetic analyses of this transcriptome data, several unigenes have been identified as potential candidates for encoding the enzymes responsible for calanolide biosynthesis. These candidate genes offer a foundation for further molecular studies to functionally characterize the enzymes involved in the formation of both linear and angular pyranocoumarins. researchgate.net The identification of these genetic factors is a crucial step towards understanding the regulation of calanolide production and for potential metabolic engineering applications. mdpi.com
Table 2: Candidate Unigenes from Calophyllum brasiliense Potentially Involved in Calanolide Biosynthesis
| Unigene ID | Putative Function/Homology | Tissue of Expression |
|---|---|---|
| UN36044 | Candidate for pyranocoumarin (B1669404) biosynthesis | Leaves, Stem, Roots |
| UN28345 | Candidate for pyranocoumarin biosynthesis | Leaves, Stem, Roots |
| UN34582 | Candidate for pyranocoumarin biosynthesis | Leaves, Stem, Roots |
Influence of Environmental Factors on Biosynthesis (e.g., Calcium and Potassium)
While the biosynthesis of calanolides is genetically determined, environmental factors, such as the availability of essential mineral nutrients, can significantly influence their production. Studies on Calophyllum brasiliense seedlings grown under hydroponic conditions have demonstrated the critical role of calcium (Ca²⁺) and potassium (K⁺) in the biosynthesis of Calanolide B.
Deficiencies in these minerals have been shown to have a detrimental effect on the accumulation of calanolides. Specifically, a deficiency in potassium led to a more pronounced decrease in Calanolide B concentration compared to a deficiency in calcium. These findings highlight that, like many other plant secondary metabolites, the production of calanolides is a complex interplay between genetic predisposition and environmental conditions. nih.gov
**Table 3: Effect of Calcium and Potassium Deficiency on Calanolide B Production in *Calophyllum brasiliense***
| Nutrient Condition | Fold Decrease in Calanolide B Concentration |
|---|---|
| Potassium (K⁺) Deficient | 15-fold |
| Calcium (Ca²⁺) Deficient | 4.3-fold |
Biosynthetic Engineering Prospects for Fluorinated Calanolides
The introduction of fluorine into the structure of natural products can significantly alter their physicochemical and pharmacological properties, often leading to enhanced potency, metabolic stability, and bioavailability. caltech.edu While there is no known natural biosynthesis of fluorinated calanolides, the prospect of creating them through biosynthetic engineering is an area of considerable interest.
The general strategies for the engineered biosynthesis of fluorinated natural products could theoretically be applied to the calanolide pathway. nih.gov One approach involves feeding a fluorinated precursor to the native biosynthetic machinery of Calophyllum or a heterologous host expressing the calanolide pathway genes. Another more sophisticated approach would be to engineer the biosynthetic enzymes themselves to recognize and incorporate fluorinated substrates. nih.gov
For instance, a key challenge would be to introduce a fluorinase enzyme into the metabolic pathway, which could catalyze the formation of a carbon-fluorine bond on a precursor molecule. nih.gov Subsequent enzymes in the calanolide pathway would then need to be able to process this fluorinated intermediate. The substrate specificity of the P450 monooxygenases involved in the later stages of calanolide biosynthesis would be a critical factor in the successful production of a fluorinated analog. nih.gov
While the direct biosynthetic engineering of fluorinated calanolides has not yet been reported, the advancements in synthetic biology and enzymatic fluorination techniques provide a promising outlook for the future development of novel fluorinated calanolide derivatives with potentially improved therapeutic profiles. rsc.org
Molecular Mechanisms of Action of 12 Fluorocalanolide B
Target Identification and Validation Approaches
The identification of HIV-1 reverse transcriptase as the principal target of the calanolide (B8761490) class of compounds, to which (-)-12-Fluorocalanolide B belongs, has been established through a combination of virological and biochemical assays.
Initial viral life-cycle studies with the parent compound, calanolide A, indicated that it acts early in the infection process. This timeline is consistent with the inhibition of reverse transcriptase. In enzymatic assays, calanolide A demonstrated potent and selective inhibition of recombinant HIV-1 RT. nih.gov Conversely, it showed no significant activity against cellular DNA polymerases or the reverse transcriptase of HIV type 2 (HIV-2 RT) within the tested concentration range. nih.gov
Further validation of HIV-1 RT as the target was achieved through the generation of drug-resistant viral strains. Serial passage of HIV-1 in the presence of increasing concentrations of calanolide A led to the selection of resistant viral variants. nih.gov Subsequent analysis of the reverse transcriptase from these resistant strains revealed that it was no longer inhibited by calanolide A. However, this resistant RT remained susceptible to other classes of RT inhibitors, such as nucleoside reverse transcriptase inhibitors (NRTIs) like 3'-azido-2',3'-dideoxythymidine triphosphate (AZT-TP) and other NNRTIs like nevirapine. nih.gov This provides strong evidence that the antiviral activity of calanolides is mediated through their interaction with HIV-1 reverse transcriptase.
Compounds such as (-)-calanolide B (also known as costatolide) have also been characterized as NNRTIs, reinforcing the understanding of the target for this class of molecules. nih.gov
Mechanistic Studies of Enzyme Inhibition (e.g., Reverse Transcriptase)
The mechanism of inhibition of HIV-1 reverse transcriptase by the calanolide class of compounds has been investigated through detailed kinetic studies, primarily with the closely related compound calanolide A. These studies reveal a complex inhibitory mechanism.
Calanolide A is a non-nucleoside reverse transcriptase inhibitor (NNRTI), meaning it binds to a site on the enzyme that is distinct from the active site where nucleosides bind. wikipedia.orgiapac.orghiv.gov This allosteric binding site is a hydrophobic pocket located near the active site of the p66 subunit of the enzyme. Binding of the NNRTI to this pocket induces a conformational change in the enzyme that inhibits its function.
Kinetic analyses of calanolide A's interaction with HIV-1 RT have shown a mixed-type inhibition pattern. This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The inhibition affects both the maximum velocity (Vmax) of the reaction and the Michaelis constant (Km) for the deoxynucleotide triphosphate (dTTP). nih.gov This dual effect is a characteristic that distinguishes it from many other NNRTIs.
Furthermore, studies with calanolide A have indicated the presence of two binding sites for the inhibitor on the HIV-1 RT. With respect to the deoxynucleotide triphosphate (dNTP) or the template/primer, one binding site was found to be competitive and the other uncompetitive. This complex binding mode suggests that calanolide A interferes with dNTP binding near the enzyme's active site.
Interestingly, calanolide A has demonstrated synergistic antiviral activity when used in combination with other NNRTIs like nevirapine. This suggests that while they both belong to the same class of inhibitors, their specific binding interactions with the reverse transcriptase may differ in a way that allows for cooperative inhibition.
| Kinetic Parameters of HIV-1 RT Inhibition by Calanolide A | |
| Inhibitor | Calanolide A |
| Target Enzyme | HIV-1 Reverse Transcriptase |
| Type of Inhibition | Mixed-type |
| Effect on Vmax | Decrease |
| Effect on Km (dTTP) | Alteration |
| Binding Characteristics | Two distinct binding sites |
| Interaction with other NNRTIs | Synergistic with nevirapine |
This data is based on studies of Calanolide A, a closely related compound to this compound.
Receptor Binding Affinity and Selectivity Profiling
While specific binding affinity data for this compound is not extensively available in the public domain, the selectivity profile can be inferred from studies on related calanolides. The "receptor" in this context refers to the allosteric binding site on the HIV-1 reverse transcriptase.
The calanolide class of compounds exhibits a high degree of selectivity for HIV-1 RT. As mentioned previously, calanolide A is a potent inhibitor of a wide range of laboratory and clinical strains of HIV-1, with EC50 values typically in the low micromolar to nanomolar range. nih.gov In contrast, it is largely inactive against HIV-2 RT. nih.gov This selectivity is a hallmark of many NNRTIs and is attributed to differences in the amino acid residues that constitute the NNRTI binding pocket between the two viral enzymes.
Furthermore, the calanolides show high selectivity for the viral reverse transcriptase over host cell DNA polymerases. This is a critical feature for any antiviral agent, as it minimizes off-target effects and associated cytotoxicity. The lack of inhibition of cellular DNA polymerases by calanolide A confirms that its mechanism of action is specific to the viral enzyme. nih.gov
Cellular and Subcellular Localization Studies
There is currently a lack of specific studies in the available scientific literature detailing the cellular and subcellular localization of this compound. To exert its antiviral effect, the compound must be able to penetrate the host cell membrane and reach the cytoplasm, where the process of reverse transcription occurs after the virus has entered the cell. The lipophilic nature of the calanolide scaffold would suggest that it can passively diffuse across the cell membrane. However, without specific experimental data, the precise intracellular distribution and any potential accumulation in specific subcellular compartments remain unknown.
In Silico Modeling and Molecular Dynamics Simulations of Compound-Target Interactions
As of the current available information, there are no specific in silico modeling or molecular dynamics simulation studies published that focus on the interaction of this compound with its target, the HIV-1 reverse transcriptase. Such studies would be invaluable for elucidating the precise binding mode of the inhibitor in the NNRTI binding pocket.
Molecular modeling and dynamics simulations could provide insights into:
The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with this compound.
The conformational changes induced in the enzyme upon inhibitor binding.
The role of the fluorine atom at the 12-position in enhancing binding affinity or altering the interaction with the target.
The structural basis for the activity of calanolides against NNRTI-resistant strains of HIV-1.
While such studies have been performed for other NNRTIs, specific computational analyses for this compound are not yet available in the peer-reviewed literature.
Structure Activity Relationship Sar Studies of 12 Fluorocalanolide B and Analogues
Impact of Fluorine Substitution on Biological Efficacy
The introduction of a fluorine atom at the C-12 position of the calanolide (B8761490) B scaffold is a strategic decision rooted in the principles of medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly modulate a molecule's physicochemical and pharmacological characteristics. While direct comparative studies on the biological efficacy of (-)-12-Fluorocalanolide B are not extensively detailed in publicly available research, the potential impacts can be inferred from established knowledge of fluorine in drug design.
Stereochemical Influence on Activity Profiles
The stereochemistry of calanolides is a critical determinant of their anti-HIV activity. The spatial arrangement of substituents on the chiral centers of the dihydropyran ring significantly influences the molecule's ability to fit into the binding pocket of the reverse transcriptase enzyme. It has been established that different stereoisomers of calanolides can have vastly different activity profiles.
For instance, the difference in anti-HIV potency between (+)-calanolide A and its less active diastereomer, (-)-calanolide B (also known as costatolide), is attributed to their differing stereochemistry at the chiral centers. nih.gov Specifically, the orientation of the substituents at C-10, C-11, and C-12 in the dihydropyran ring is crucial for optimal interaction with the enzyme. nih.gov Therefore, the specific stereoconfiguration of this compound, particularly the "(-)" designation which indicates its levorotatory nature, is expected to play a pivotal role in its biological activity. The precise spatial orientation of the fluorine atom and other substituents will dictate the binding affinity and inhibitory potential of the compound.
Comparative Analysis with Non-Fluorinated Calanolides and Other Derivatives
A comparative analysis of this compound with its non-fluorinated counterpart, (-)-calanolide B, and other calanolide derivatives is essential for understanding its potential advantages. (-)-Calanolide B itself has demonstrated anti-HIV properties, although it is generally less potent than (+)-calanolide A. nih.gov The introduction of a fluorine atom at the C-12 position in place of a hydroxyl group represents a significant structural modification.
Studies on other calanolide derivatives have shown that modifications to the dihydropyran ring can have a substantial impact on activity. For example, the saturation of the double bond in this ring to produce dihydrocostatolide has been shown to retain anti-HIV activity. nih.gov Furthermore, modifications at the C-12 position of (-)-calanolide B with other functional groups have been explored to understand the importance of this substituent for HIV-1 inhibitory activity. nih.gov The replacement of the hydroxyl group with fluorine in this compound could potentially enhance its lipophilicity, which may improve its ability to cross cell membranes and reach its target.
Below is a data table comparing the known activities of related calanolide compounds.
| Compound | Anti-HIV-1 Activity (EC50) | Target |
| (+)-Calanolide A | 0.1 µM nih.gov | HIV-1 Reverse Transcriptase nih.gov |
| (-)-Calanolide B (Costatolide) | 0.4 µM nih.gov | HIV-1 Reverse Transcriptase nih.gov |
| (-)-Dihydrocalanolide B | Similar to (-)-Calanolide B nih.gov | HIV-1 Reverse Transcriptase nih.gov |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. For calanolide analogues, 2D and 3D-QSAR studies have been conducted to identify the key structural features that govern their anti-HIV-1 activity. These models help in understanding the molecular properties that are important for binding to the reverse transcriptase enzyme and for inhibitory activity.
Design Principles for Enhanced Potency and Specificity
The collective findings from SAR and QSAR studies on calanolides provide a set of design principles for developing analogues with enhanced potency and specificity. A crucial aspect is the precise stereochemistry of the molecule, which dictates its fit within the binding site of the HIV-1 reverse transcriptase. The dihydropyran ring, in particular, requires a specific conformation for optimal activity.
Modifications to the substituents on the calanolide scaffold can be used to fine-tune the compound's properties. The introduction of a fluorine atom, as in this compound, is a strategy to potentially improve metabolic stability and alter electronic properties to enhance binding affinity. Furthermore, QSAR studies have indicated that managing steric bulk and electronic properties at key positions, such as C-12, is important for potency. rjpbcs.com The goal is to design molecules that not only have high affinity for the target enzyme but also possess favorable pharmacokinetic properties, such as improved bioavailability and a longer half-life, to be effective therapeutic agents. The design of new calanolide analogues will continue to be guided by these principles to create more potent and specific anti-HIV agents.
Preclinical Pharmacological Evaluation of 12 Fluorocalanolide B
In Vitro Biological Efficacy Assessment
The initial phase of preclinical evaluation involves rigorous in vitro testing to determine the compound's biological activity at the cellular and molecular level. This includes assessing its effects against various pathogens and cell lines.
Antiviral Activity against HIV-1
The general approach to determining in vitro anti-HIV-1 activity involves cell-based assays. plos.org TZM-bl reporter cells, which express CD4, CCR5, and CXCR4 and contain an HIV-1 LTR-driven luciferase reporter gene, are commonly used to quantify viral entry and replication. plos.orgfrontiersin.org Peripheral blood mononuclear cells (PBMCs) are also utilized to assess the antiviral effect in primary human cells. mdpi.com In these assays, various concentrations of the test compound are incubated with the cells either before or after infection with different strains of HIV-1 (e.g., R5-tropic, X4-tropic). The 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of viral replication, is then determined.
| Assay Type | Cell Line | Endpoint | Typical Reference Compound |
| HIV-1 Replication Assay | TZM-bl | Luciferase activity | AZT (Azidothymidine) |
| HIV-1 Replication Assay | PBMCs | p24 antigen levels | Nevirapine |
| Reverse Transcriptase Assay | Cell-free | RT enzyme activity | Efavirenz |
Anti-proliferative Effects in Cancer Cell Lines
The potential of a compound to inhibit the growth of cancer cells is a key area of preclinical investigation. While no specific studies on the anti-proliferative effects of (-)-12-Fluorocalanolide B have been identified, the general methodology for such assessments is well-established.
The evaluation of anti-proliferative activity typically involves screening the compound against a panel of human cancer cell lines representing various tumor types (e.g., breast, colon, lung, leukemia). Common assays used to measure cell viability and proliferation include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the sulforhodamine B (SRB) assay. These assays determine the concentration of the compound that causes a 50% reduction in cell growth (GI50) or is lethal to 50% of the cells (LC50).
| Cancer Type | Cell Line Example | Assay Type | Common Positive Control |
| Breast Cancer | MCF-7, MDA-MB-231 | SRB, MTT | Doxorubicin |
| Colorectal Cancer | HCT-116, HT-29 | SRB, MTT | 5-Fluorouracil |
| Leukemia | K562, Jurkat | MTT | Vincristine |
| Pancreatic Cancer | PANC-1, MiaPaCa-2 | MTT | Gemcitabine |
Research on other fluorinated compounds has demonstrated significant anti-proliferative activity. For example, certain fluoroquinolone derivatives have shown potent cytotoxicity against various cancer cell lines. nih.gov
Antimicrobial and Antiparasitic Efficacy
The potential of this compound as an antimicrobial or antiparasitic agent would be evaluated through a series of in vitro susceptibility assays.
For antimicrobial efficacy , the compound would be tested against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, is a standard parameter determined using methods like broth microdilution.
For antiparasitic efficacy , the compound would be tested against various parasitic protozoa, such as Plasmodium falciparum (malaria), Trypanosoma cruzi (Chagas disease), or Leishmania species. The in vitro assays for these parasites typically involve measuring the inhibition of parasite growth or viability in culture. For instance, fluorinated bisphosphonates have been investigated for their antiparasitic activity against trypanosomatids and apicomplexan parasites. nih.gov
| Pathogen Type | Example Organism | Assay | Standard Drug Control |
| Gram-positive Bacteria | Staphylococcus aureus | Broth microdilution (MIC) | Vancomycin |
| Gram-negative Bacteria | Escherichia coli | Broth microdilution (MIC) | Ciprofloxacin |
| Fungi | Candida albicans | Broth microdilution (MIC) | Fluconazole |
| Parasite (Protozoa) | Plasmodium falciparum | SYBR Green I-based assay | Chloroquine |
In Vivo Efficacy Studies in Relevant Animal Models
Following promising in vitro results, the efficacy of a compound is tested in living organisms. While specific in vivo studies for this compound have not been reported, the methodologies for such evaluations are standardized.
For anti-HIV-1 activity, a common animal model is the humanized mouse, which is immunodeficient and engrafted with human immune cells or tissues, making them susceptible to HIV-1 infection. nih.gov Another model that has been used for a related compound, (+)-calanolide A, is the hollow fiber mouse model, which allows for the assessment of antiviral activity in distinct physiological compartments. nih.gov In these models, the compound is administered to infected animals, and the viral load is monitored over time to determine the in vivo efficacy.
Pharmacodynamic Characterization in Preclinical Systems
Pharmacodynamics (PD) studies aim to understand the relationship between drug concentration and its pharmacological effect. In the preclinical setting, this involves assessing how the compound affects its biological target and the subsequent physiological responses.
For an antiviral agent like a calanolide (B8761490) derivative, PD studies would focus on the extent and duration of viral suppression in relation to the drug's concentration in the plasma and at the site of action (e.g., in lymphoid tissues). For an anti-cancer agent, PD studies might involve measuring the inhibition of tumor growth and the modulation of specific biomarkers in tumor tissue in response to different dosing regimens.
Biomarker Discovery and Validation
Biomarkers are measurable indicators of a biological state or condition and are crucial for monitoring disease progression and the therapeutic response to a drug. The discovery and validation of biomarkers associated with the activity of this compound would be an important part of its preclinical development.
Emerging Research Frontiers and Translational Perspectives
Development of Advanced Synthetic Methodologies
The creation of (-)-12-Fluorocalanolide B is not possible without a robust synthetic foundation for its parent compound, (-)-Calanolide B. The total synthesis of calanolides has been a subject of significant research, with various strategies developed to construct the complex tetracyclic core. tandfonline.comwikipedia.org These syntheses often involve multi-step sequences to build the coumarin (B35378) and pyran rings with the correct stereochemistry.
The introduction of a fluorine atom at the C-12 position necessitates specialized techniques, particularly those suited for late-stage fluorination (LSF). LSF is a powerful strategy in medicinal chemistry that allows for the introduction of fluorine into a complex, fully-formed molecule. nih.govnih.gov This approach is highly valuable as it enables the rapid generation of fluorinated analogues from a common advanced intermediate, bypassing the need for a completely new de novo synthesis. rsc.orgrsc.org
For a molecule like a calanolide (B8761490), where the C-12 position bears a hydroxyl group, a common LSF method is deoxofluorination. This reaction replaces the hydroxyl group with a fluorine atom. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are often employed for this purpose, though their use requires careful optimization to avoid side reactions on the complex scaffold. rsc.org Another advanced approach involves transition metal-catalyzed C-H functionalization, which could theoretically replace a C-H bond at the C-12 position directly with fluorine, offering a more atom-economical route. rsc.org These methodologies are critical for efficiently producing this compound and other fluorinated derivatives for further study.
Chemoenzymatic and Biocatalytic Approaches for Synthesis
To overcome the challenges of traditional organic synthesis, researchers are increasingly turning to chemoenzymatic and biocatalytic methods. These approaches leverage the high selectivity and efficiency of enzymes to perform difficult chemical transformations under mild conditions. acs.orgacs.org For the synthesis of this compound, this could involve a hybrid strategy that combines chemical synthesis of the core structure with an enzymatic fluorination step. nih.govresearchgate.netresearchgate.net
One promising biocatalytic tool is the use of fluorinase enzymes, which are capable of forming a carbon-fluorine bond directly. nih.gov While still a developing field, engineered fluorinases could potentially be used to selectively fluorinate a calanolide precursor. Another powerful approach combines the catalytic activity of cytochrome P450 monooxygenases with chemical deoxofluorination. nih.gov In this two-step process, a P450 enzyme first hydroxylates a specific, non-activated site on the molecule, which is then chemically converted to the corresponding fluoride. nih.govresearchgate.net This chemoenzymatic sequence allows for precise control over the site of fluorination.
| Enzyme Class | Potential Application in Fluorinated Calanolide Synthesis | Advantages |
| Fluorinases | Direct enzymatic fluorination of a calanolide precursor. | High selectivity for C-F bond formation under mild, aqueous conditions. |
| Cytochrome P450s | Regio- and stereoselective hydroxylation of the calanolide scaffold at the C-12 position, creating a precursor for chemical deoxofluorination. | Ability to functionalize unactivated C-H bonds with high precision. |
| Ketoreductases (KREDs) | Asymmetric reduction of a ketone intermediate, which could be part of a cascade reaction involving fluorination. acs.org | High stereoselectivity, enabling the creation of specific chiral centers. |
| Ammonia Lyases (PALs) | Synthesis of fluorinated aromatic amino acid precursors, which could be incorporated into the synthesis of the coumarin core. acs.org | Enables the creation of chiral building blocks from simple starting materials. |
Exploration of Novel Therapeutic Applications
The primary therapeutic target for the calanolide family is the reverse transcriptase (RT) enzyme of HIV-1, making them potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govwikipedia.orgnih.gov The rationale for creating this compound is rooted in the well-established benefits of fluorination in drug design. Incorporating fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability, increased binding affinity, and better bioavailability. nih.govrsc.org
Research into this compound is focused on evaluating its potential as a next-generation anti-HIV agent. Key areas of investigation include:
Enhanced Potency: Determining if the fluorine atom improves binding to the HIV-1 reverse transcriptase, leading to lower effective concentrations.
Activity Against Resistant Strains: A major challenge in HIV therapy is the emergence of drug-resistant viral strains. researchgate.netmdpi.comnih.gov Fluorinated analogues are being tested for their ability to inhibit RT enzymes that have mutations conferring resistance to existing NNRTIs.
Improved Pharmacokinetics: Studying how the fluorine substitution affects the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, with the goal of achieving a more favorable therapeutic window.
Beyond HIV, the broader coumarin scaffold is known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netatlantis-press.comresearchgate.net The introduction of fluorine can modulate these activities, opening up the possibility of exploring this compound and other fluorinated coumarins for new therapeutic indications. sioc-journal.cnnih.gov For example, some fluorinated coumarins have shown potential as imaging agents for neurodegenerative diseases. nih.gov
Rational Design of Next-Generation Fluorinated Calanolide Analogues
The development of new and improved calanolide-based drugs relies on a deep understanding of their structure-activity relationships (SAR). mdpi.com SAR studies on the parent calanolides have revealed critical structural features necessary for anti-HIV activity. nih.govnih.govresearchgate.net For instance, the stereochemistry at the C-10, C-11, and C-12 positions in ring C is crucial for potent inhibition of HIV-1 RT. researchgate.net
The rational design of next-generation analogues like this compound leverages this knowledge. The placement of fluorine at the C-12 position is a strategic choice intended to probe the interaction of this part of the molecule with the enzyme's binding pocket. It can also block metabolic oxidation at that site, potentially prolonging the drug's half-life.
Future design efforts will likely explore:
Fluorination at other positions: Introducing fluorine at different sites on the calanolide scaffold to map out sensitive regions and discover analogues with novel properties.
Polyfluorination: Investigating the effects of adding more than one fluorine atom.
Bioisosteric replacement: Using fluorine to replace other atoms or functional groups to fine-tune the molecule's electronic and steric properties. For example, a trifluoromethyl group might be used to mimic a larger alkyl group while altering electronic properties.
| Structural Region | SAR Observations from Parent Calanolides | Implications for Fluorinated Analogue Design |
| Ring C (Pyran) | The trans-relationship between the C-10 and C-11 methyl groups is important for activity. nih.gov | Maintaining this stereochemistry is likely critical in new designs. |
| C-12 Position | A hydroxyl group at C-12 is present in the active natural products, and its stereochemistry is vital. Modifications here can significantly impact potency. nih.govresearchgate.net | This position is a key target for modification, as seen in this compound, to enhance binding or improve metabolic stability. |
| Ring A (Coumarin) | The 4-propyl group is a common feature among active calanolides. | Modifications in this region could alter lipophilicity and overall ADME properties. |
| Ring B (Benzene) | The 7,8-olefinic linkage can be reduced without loss of activity. nih.gov | This suggests the B-ring is more tolerant to modification, offering a site for introducing other functional groups. |
Integration of Omics Technologies in Mechanistic Studies
To fully understand the biological effects of this compound, researchers are integrating high-throughput "omics" technologies. nih.govijpsr.com These approaches provide a global view of the molecular changes that occur in cells or organisms in response to the compound, offering deep insights into its mechanism of action, potential off-target effects, and pathways of metabolism. nih.govresearchgate.net
The application of omics to calanolide research is multifaceted:
Transcriptomics (RNA-seq): Can reveal how this compound alters gene expression in HIV-infected cells, potentially identifying novel antiviral mechanisms or pathways associated with drug resistance.
Proteomics: Measures changes in protein levels and post-translational modifications, which can directly identify the cellular proteins that interact with the drug or are affected by its activity.
Metabolomics: Analyzes the full spectrum of small-molecule metabolites in a biological system. rsc.org This is crucial for identifying the metabolic breakdown products of this compound and understanding its metabolic fate, which is essential for predicting its pharmacokinetic behavior in humans. frontiersin.orgmetabolomicsworkbench.orgmetabolomicsworkbench.org
Genomics: In the context of the source organisms (Calophyllum species), genomics and transcriptomics can help elucidate the biosynthetic pathways of the calanolide scaffold, paving the way for engineered production in microbial hosts. researchgate.net
| Omics Technology | Application to this compound Research | Key Insights Gained |
| Genomics | Sequencing the genome of Calophyllum species. | Identification of genes and enzymes in the calanolide biosynthetic pathway. |
| Transcriptomics | Analyzing changes in mRNA expression in host cells upon drug treatment. | Understanding the cellular response to the drug, mechanisms of action, and potential toxicity pathways. |
| Proteomics | Identifying drug-protein interactions and changes in the cellular proteome. | Target validation, off-target effect identification, and understanding mechanisms of resistance. |
| Metabolomics | Profiling endogenous and drug-derived metabolites in cells, plasma, or urine. | Elucidation of metabolic pathways, identification of biomarkers for drug efficacy, and pharmacokinetic profiling. |
Q & A
Q. How should conflicting data on this compound’s cytotoxicity be addressed in publications?
- Methodological Answer : Use CONSORT-style flow diagrams to document exclusion of outliers or contaminated assays. Provide full dose-response data for cytotoxicity (CC₅₀) in supplementary tables. If contradictions persist, conduct independent validation in a CLIA-certified lab and disclose methodology discrepancies (e.g., cell passage number, serum lot variations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
